![molecular formula C28H27FN2O3S B2522758 1-benzyl-3-[(2,4-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one CAS No. 892779-47-4](/img/structure/B2522758.png)
1-benzyl-3-[(2,4-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3-[(2,4-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C28H27FN2O3S and its molecular weight is 490.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Compounds with structural similarities are used as efficient catalysts in organic synthesis. For example, sulfonic acid functionalized pyridinium chloride [pyridine-SO3H]Cl acts as a highly efficient, homogeneous, and reusable catalyst for the preparation of hexahydroquinolines through one-pot multi-component condensation reactions under solvent-free conditions (Khazaei et al., 2013). This showcases the compound's potential in facilitating complex organic reactions with high efficiency.
Cancer Research
Sulfonamide derivatives exhibit significant in vitro anti-cancer activity. They have been shown to reduce cell proliferation and induce mRNA expression of pro-apoptotic genes through the activation of p38/ERK phosphorylation in various cancer cell lines (Cumaoğlu et al., 2015). This suggests potential therapeutic applications in cancer treatment, emphasizing the importance of research into related compounds.
Organic Light-Emitting Diode (OLED) Technology
Certain cyclometalated iridium complexes exhibit highly efficient red phosphorescence, making them suitable for application in OLED devices. These complexes, with their excellent luminescence properties and high quantum yields, offer avenues for creating devices with pure-red emission and high efficiency (Tsuboyama et al., 2003). The research into these materials could guide the development of advanced OLED technologies.
Photophysical Properties and Electroluminescent Layers
Research into low-molecular weight compounds with potential application in electroluminescent layers has led to the synthesis of compounds that exhibit significant solvatochromism and large Stokes shifts. These properties are crucial for the preparation of color electroluminescent structures, indicating the compound's potential in the development of organic displays (Dobrikov et al., 2011).
Fluorescent Probes and Imaging
The development of fluorescent probes for detecting reducing agents like DTT demonstrates the utility of similar compounds in biological and biochemical research. Such probes respond quickly to DTT, showing satisfactory selectivity and enabling one- and two-photon imaging in cell studies with low cytotoxicity (Sun et al., 2018). This highlights the application of these compounds in advanced imaging techniques.
Propriétés
IUPAC Name |
1-benzyl-3-(2,4-dimethylphenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O3S/c1-19-10-11-26(20(2)14-19)35(33,34)27-18-31(17-21-8-4-3-5-9-21)24-16-25(30-12-6-7-13-30)23(29)15-22(24)28(27)32/h3-5,8-11,14-16,18H,6-7,12-13,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPVDBAGJMOART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
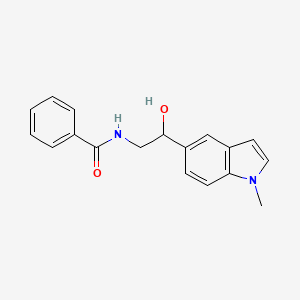
![1-[5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2522676.png)


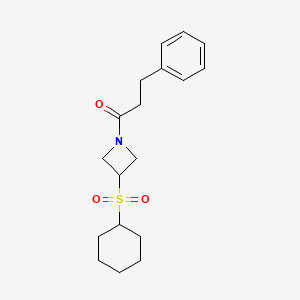

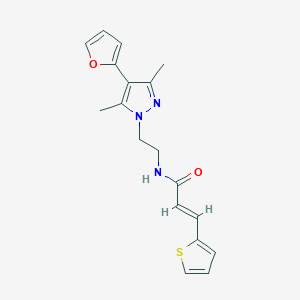
![2-Chloro-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2522688.png)

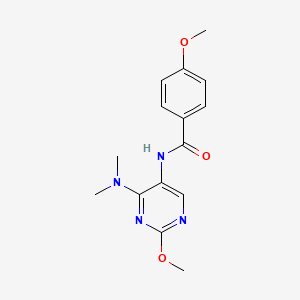
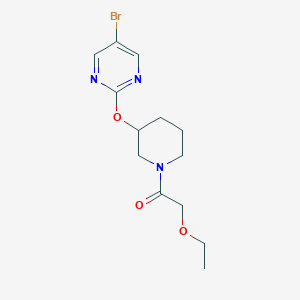

![N-(4-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2522695.png)

